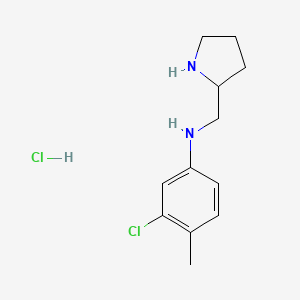
3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride
Overview
Description
Scientific Research Applications
Biologically Active Compounds
3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride may have potential biological activity. Similar compounds, like substituted anilides, have been synthesized and found to be biologically interesting, particularly amidino-substituted anilides prepared as water-soluble hydrochlorides. These compounds show potential due to various intermolecular hydrogen bonds formation, which could be responsible for their biological activity (Jarak, Pavlović, & Karminski-Zamola, 2007).
Nucleoside Phosphoramidite Reagents
In the context of nucleoside phosphoramidite reagents, related aniline derivatives like pyridine hydrochloride have been used as activating agents. These reagents can be crucial for synthesizing oligonucleotide analogues, especially when the nucleoside reagents contain sensitive substituents (Gryaznov & Letsinger, 1992).
Synthesis of Antiarrhythmic Agents
Similar compounds to 3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride have been used in the synthesis of antiarrhythmic agents. Specifically, aniline hydrochloride derivatives have been utilized in creating selective class III antiarrhythmic agents (Oinuma et al., 1990).
Crystal and Molecular Structures
Studies on isomeric chloro-N-aniline derivatives reveal insights into the molecular and crystal structures of these compounds. These structures are significant as they form the basis for understanding the properties and potential applications of these substances (Su et al., 2013).
Synthesis of α-Carbolines
In the synthesis of α-Carbolines, compounds like 3-chloro-N-phenylpyridin-2-amines have been used. These are essential for studies related to neurological disorders and other medical applications (Hostyn et al., 2008).
Mesomorphic Properties
The study of polysubstitution on mesomorphic properties of chloro and methyl derivatives of N-anilines has shed light on the thermotropic behavior of these compounds, which is crucial for materials science and engineering applications (Hasegawa et al., 1989).
Mutagenicity Studies
Anilines and their derivatives, like 3-Chloro-p-toluidine hydrochloride, have been studied for potential mutagenicity, which is crucial for understanding the human health hazards associated with these compounds (Stankowski, San Sebastian, & Sterner, 1997).
Design and Synthesis of Antimicrobial Agents
Compounds similar to 3-Chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride have been designed and synthesized as potential antimicrobial agents, indicating their importance in pharmaceutical research (Bairagi, Bhosale, & Deodhar, 2009).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-9-4-5-10(7-12(9)13)15-8-11-3-2-6-14-11;/h4-5,7,11,14-15H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUSTDPTRWDNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-pyrrolidinylmethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



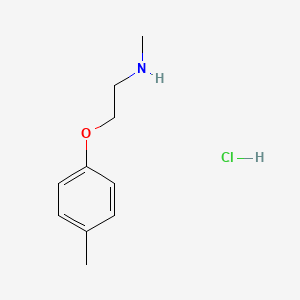
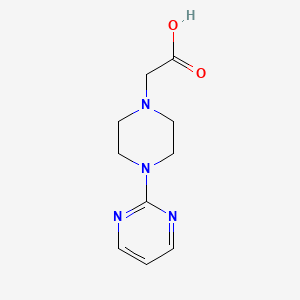
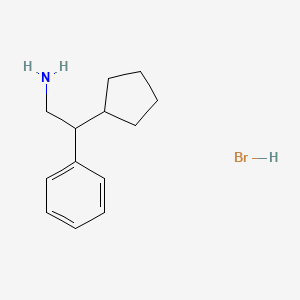
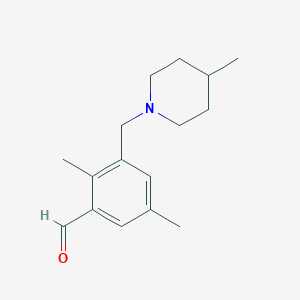
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
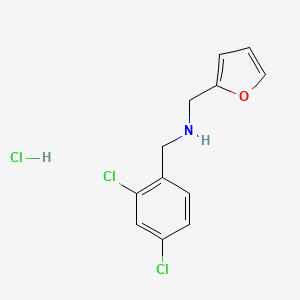
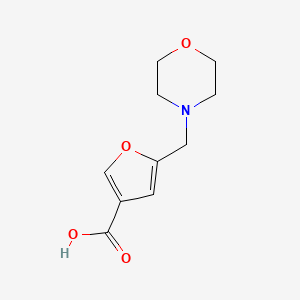
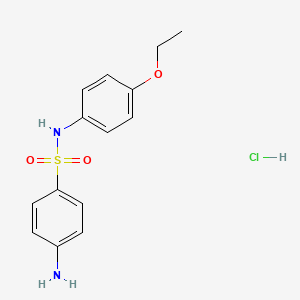
amine, chloride](/img/structure/B1369113.png)
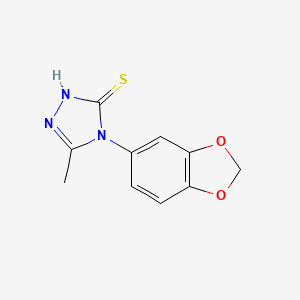
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
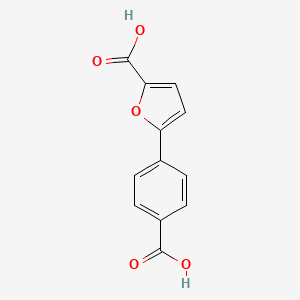
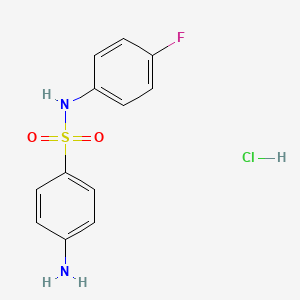
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)